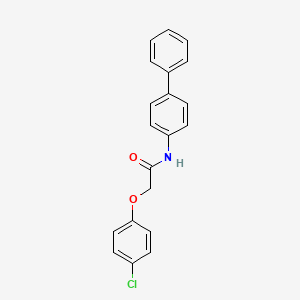

N-4-biphenylyl-2-(4-chlorophenoxy)acetamide

Description

Contextualization within the Class of Acetamide (B32628) and Phenoxyacetamide Derivatives

N-4-biphenylyl-2-(4-chlorophenoxy)acetamide belongs to the broad class of organic compounds known as acetamides. Acetamides are characterized by the presence of an amide functional group derived from acetic acid. nih.gov The core acetamide structure (CH₃CONH₂) is a fundamental building block found in numerous biologically active molecules. mdpi.com Derivatives of acetamide are prevalent in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties. nih.govgalaxypub.co

The compound is more specifically classified as a phenoxyacetamide derivative. This subclass incorporates a phenoxy group (a phenyl ring attached to an oxygen atom) linked to the acetamide core. Phenoxyacetamide derivatives have been investigated for a range of biological effects, including antioxidant and cytotoxic activities. mdpi.com The synthesis of various substituted phenoxyacetamide derivatives has been a strategy in medicinal chemistry to develop novel therapeutic candidates. archivepp.comarchivepp.com The amide linkage in these compounds is a critical feature, contributing to their chemical stability and ability to form hydrogen bonds, which often plays a crucial role in their interaction with biological targets. galaxypub.co

Significance of Biphenyl (B1667301) and Chlorophenoxy Moieties in Bioactive Compound Design

The structure of this compound features two particularly significant moieties: biphenyl and chlorophenoxy. The strategic inclusion of these groups is a key aspect of its design as a bioactive compound. mdpi.comlongdom.org

The biphenyl moiety , consisting of two connected phenyl rings, is a privileged scaffold in medicinal chemistry. researchgate.net Its presence in a molecule can influence several key properties, such as solubility, metabolic stability, and the ability to bind to target proteins. biosynce.com The biphenyl structure provides a rigid, aromatic framework that can be functionalized to create compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects. researchgate.net This moiety is a component of numerous established drugs and is a focal point in the development of new therapeutic agents. rsc.org

The chlorophenoxy moiety is composed of a phenol (B47542) ring substituted with a chlorine atom, linked via an ether bond. This group is crucial for the biological activity of many compounds, including a class of herbicides. taylorandfrancis.com The presence and position of the chlorine atom on the phenyl ring can significantly modulate the compound's electronic properties and its interaction with biological targets. nih.gov In the context of bioactive compound design, the chlorophenoxy group is often essential for producing a desired physiological effect. nih.gov

The combination of the biphenyl group's structural influence and the chlorophenoxy group's role in modulating activity makes this compound a compound with a complex and potentially potent pharmacological profile.

Table 1: Key Structural Moieties and Their Significance

| Moiety | General Structure | Significance in Bioactive Compounds |

|---|---|---|

| Acetamide | R-NH-CO-CH₃ | Core structure in many pharmaceuticals; provides stability and hydrogen bonding capability. nih.govgalaxypub.co |

| Phenoxyacetamide | R-O-Ar-CH₂-CO-NH-R' | Investigated for antioxidant and cytotoxic activities. mdpi.com |

| Biphenyl | C₆H₅-C₆H₅ | Influences solubility, metabolic stability, and protein binding; common in anti-inflammatory and anti-cancer agents. researchgate.netbiosynce.com |

| Chlorophenoxy | Cl-C₆H₄-O-R | Essential for the biological activity of certain herbicides and other bioactive molecules. taylorandfrancis.comnih.gov |

Overview of Current Research Trajectories and Potential Academic Applications in Therapeutics and Agrochemicals (excluding clinical human applications)

A significant portion of the academic research on a compound with a structure closely related to this compound has been conducted under the name ISRIB (Integrated Stress Response Inhibitor). wikipedia.orgthomassci.com ISRIB is a symmetric molecule, trans-N,N′-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide), that potently and selectively inhibits the integrated stress response (ISR), a fundamental cellular pathway that regulates protein synthesis under stress conditions. wikipedia.orgnih.gov

Therapeutic Research (Non-clinical):

Research in animal models has shown that ISRIB can readily cross the blood-brain barrier. wikipedia.org This property has spurred investigations into its potential for neurological applications. Studies in rodents have demonstrated that ISRIB can enhance cognitive function, specifically in hippocampus-dependent spatial and fear-associated learning. rndsystems.com Furthermore, research has indicated that ISRIB treatment can reverse cognitive deficits resulting from traumatic brain injury in mice, restoring memory formation capabilities months after the injury. wikipedia.org These findings have positioned ISRIB as a tool for studying the mechanisms of memory and cognitive recovery in preclinical models of brain injury and age-related cognitive decline. wikipedia.org

The compound also shows potential in the field of stem cell research. When used as part of a chemical cocktail known as CEPT, ISRIB has been shown to promote the survival of pluripotent stem cells and differentiated cells after cryopreservation.

Agrochemical Research:

The chlorophenoxy moiety is a well-known component of certain agrochemicals, particularly herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). taylorandfrancis.comresearchgate.net These herbicides function as synthetic auxins, causing uncontrolled growth and eventual death in targeted weeds. taylorandfrancis.com While this compound itself is primarily studied for its therapeutic potential, its structural similarity to these herbicidal compounds suggests a potential, though less explored, trajectory for research in agrochemical applications. The specific combination of the biphenyl and dual chlorophenoxy acetamide groups in related molecules like ISRIB has not been extensively reported in the context of agrochemical development, with the main focus remaining on its distinct biological activity as an ISR inhibitor.

Table 2: Summary of Research Applications (Non-clinical)

| Research Area | Application/Finding | Model System |

|---|---|---|

| Neuroscience | Reverses cognitive deficits after traumatic brain injury. wikipedia.org | Mice |

| Neuroscience | Enhances spatial and fear-associated memory. rndsystems.com | Rodents |

| Neuroscience | Corrects spatial memory deficits in aged models. wikipedia.org | Mice |

| Stem Cell Biology | Promotes survival of pluripotent and differentiated cells post-cryopreservation (as part of CEPT cocktail). | In vitro |

| Agrochemicals | Structural relation to chlorophenoxy herbicides suggests potential for investigation. taylorandfrancis.com | N/A |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(4-phenylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO2/c21-17-8-12-19(13-9-17)24-14-20(23)22-18-10-6-16(7-11-18)15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFNJMRRDJBFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801225394 | |

| Record name | N-[1,1′-Biphenyl]-4-yl-2-(4-chlorophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324546-96-5 | |

| Record name | N-[1,1′-Biphenyl]-4-yl-2-(4-chlorophenoxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324546-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1,1′-Biphenyl]-4-yl-2-(4-chlorophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituent Modifications on the Biphenyl (B1667301) Moiety

Electronic and Steric Effects on Biological Efficacy

The introduction of various functional groups to the biphenyl moiety can modulate the electronic environment of the molecule, which in turn can influence its interaction with biological targets. For instance, the presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), can increase the electron density of the aromatic system, potentially enhancing binding affinity to electron-deficient pockets in a receptor. Conversely, electron-withdrawing groups like nitro (-NO2) or cyano (-CN) can decrease the electron density, which may be favorable for interactions with electron-rich targets.

Steric factors also play a significant role. Bulky substituents can create steric hindrance, which may either prevent the molecule from fitting into a binding site or, conversely, promote a more favorable binding conformation by restricting rotational freedom. The interplay between electronic and steric effects is crucial; a substituent that is electronically favorable may be detrimental to activity if it is too large for the intended binding pocket.

Positional Isomerism and Activity Modulation

The location of substituents on the biphenyl rings is another critical factor in determining the biological activity of N-4-biphenylyl-2-(4-chlorophenoxy)acetamide analogs. The relative positions of functional groups can alter the molecule's shape and charge distribution, leading to different binding orientations and affinities. For example, a substituent at the para position of the biphenyl ring may have a completely different effect on activity compared to the same substituent at the ortho or meta position. This is often due to the specific geometry of the target's binding site, where a precise arrangement of atoms is required for optimal interaction.

Research on related compounds has shown that positional isomers can exhibit a wide range of biological activities, from highly active to completely inactive. This highlights the importance of precise structural control in the design of new analogs.

Impact of Variations on the 4-Chlorophenoxy Group

The 4-chlorophenoxy group is another key pharmacophoric element of the title compound. Modifications to this part of the molecule, including changes to the halogen substituent and diversification of the phenoxy ring, can have a significant impact on biological activity.

Halogen Substitution Effects

The chlorine atom at the 4-position of the phenoxy ring plays a crucial role in the molecule's properties. Halogens can influence a compound's lipophilicity, which affects its ability to cross cell membranes, as well as its metabolic stability. Replacing the chlorine with other halogens, such as fluorine, bromine, or iodine, can systematically alter these properties. nih.gov Fluorine, for example, is often used to block metabolic oxidation and can increase binding affinity through favorable electrostatic interactions. nih.gov Bromine and iodine, being larger and more polarizable, can also form specific halogen bonds with biological targets. nih.gov

The position of the halogen is also important. While the parent compound has a chlorine at the 4-position, moving it to the 2- or 3-position could lead to significant changes in activity due to altered electronic and steric profiles.

Role of the Acetamide (B32628) Linkage and Conformational Features in Activity

The acetamide linkage in this compound is not merely a passive spacer but an active contributor to the molecule's biological activity. This linker orients the biphenyl and chlorophenoxy moieties in a specific spatial arrangement, which is often crucial for effective binding to a biological target. The conformational flexibility of the acetamide group allows the molecule to adopt different shapes, and the lowest energy conformation is not always the most active one.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. In the context of drug discovery and development, QSAR studies are instrumental in predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects.

For the compound this compound, QSAR studies would involve the development of predictive models based on a series of structurally related analogs. These models would quantitatively link the physicochemical properties, or molecular descriptors, of these compounds to their measured biological activities.

Development of 2D and 3D QSAR Models for Activity Prediction

The development of QSAR models for this compound and its analogs would typically proceed through the generation of two-dimensional (2D) and three-dimensional (3D) models.

2D-QSAR models are based on molecular descriptors that can be calculated from the 2D representation of the molecule. These descriptors include constitutional, topological, and electronic properties. For a series of this compound derivatives, a 2D-QSAR model would be developed by correlating variations in these descriptors with changes in biological activity. Statistical methods such as Multiple Linear Regression (MLR) are often employed to generate these models. For instance, a hypothetical 2D-QSAR study on a series of analogs might yield an equation that predicts activity based on descriptors like molecular weight, logP (lipophilicity), and specific electronic parameters of the biphenyl or chlorophenoxy rings.

3D-QSAR models, in contrast, consider the three-dimensional structure of the molecules. These models are generally more complex and can provide more detailed insights into the steric and electrostatic interactions between the compound and its biological target. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. In a 3D-QSAR study of this compound analogs, the molecules would be aligned, and their steric and electrostatic fields would be calculated. The variations in these fields would then be correlated with biological activity to generate a predictive model. Such models can be visualized as 3D contour maps, indicating regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.

A comprehensive literature search did not yield specific 2D or 3D QSAR models developed exclusively for this compound. Research in this area often focuses on broader classes of related compounds, such as various phenoxyacetamide or biphenyl derivatives, to establish more general structure-activity relationships. nih.gov

Identification and Analysis of Key Molecular Descriptors

The identification and analysis of key molecular descriptors are crucial outcomes of any QSAR study, as they provide a deeper understanding of the Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR). These descriptors are numerical values that characterize specific properties of a molecule.

For a molecule with the structural complexity of this compound, a wide range of descriptors would be relevant. These can be broadly categorized as:

Constitutional Descriptors: These are the most basic descriptors and include molecular weight, number of atoms, number of rings, and number of specific functional groups.

Topological Descriptors: These describe the connectivity of atoms within the molecule and include indices such as the Wiener index and Kier & Hall connectivity indices.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These relate to the bulk properties of the molecule and include parameters like the logarithm of the octanol-water partition coefficient (logP), molar refractivity, and polar surface area (PSA).

Steric/3D Descriptors: These are derived from the 3D structure of the molecule and describe its size and shape.

Below is an interactive table summarizing hypothetical key molecular descriptors that would be considered in a QSAR study of this compound and its analogs.

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

| Lipophilicity | logP | Affects membrane permeability and binding to hydrophobic pockets of the target protein. |

| Electronic | Hammett constants (σ), Dipole Moment | Influences electrostatic interactions with the target and metabolic stability. |

| Steric | Molar Refractivity, van der Waals volume | Determines the fit of the molecule within the binding site of the target. |

| Topological | Connectivity Indices | Relates to the overall shape and branching of the molecule. |

| Quantum Chemical | HOMO/LUMO energies | Provides insight into the molecule's reactivity and ability to participate in charge-transfer interactions. |

It is important to note that the actual key descriptors and their quantitative impact on the activity of this compound would need to be determined through experimental testing of a series of analogs and subsequent QSAR modeling.

Mechanistic Investigations of Biological Activities Excluding Human Clinical Data

Antimicrobial Activity Studies

No data is available regarding the antimicrobial profile of N-4-biphenylyl-2-(4-chlorophenoxy)acetamide.

Antiproliferative and Cytotoxic Activity in In Vitro Cell Line Models

Cell Cycle Modulation and Apoptosis Induction Pathways

There is no available scientific literature detailing the effects of this compound on cell cycle progression (such as G0-G1 or G2/M arrest) or the induction of apoptosis. Consequently, information regarding its potential to activate caspases or induce PARP cleavage is not available.

Targeted Enzyme Inhibition

No studies have been identified that investigate the inhibitory activity of this compound against specific enzymes. Therefore, there is no data on its potential to inhibit CDK2/cyclin A2, PDHK1, PFKFB3 kinase, α-glucosidase, or anthrax lethal factor.

Modulation of Integrated Stress Response (ISR)

While the Integrated Stress Response (ISR) is a significant cellular signaling pathway, and compounds like ISRIB (trans-N,N'-bis(2-(4-chlorophenoxy)acetyl)cyclohexane-1,4-diamine) are known to modulate it, there is no research specifically linking this compound to the modulation of the ISR.

Molecular Target Identification and Validation (non-human contexts)

Enzyme Binding and Inhibition Kinetics

Due to the absence of studies on the interaction of this compound with any enzymatic targets, there is no data available on its enzyme binding and inhibition kinetics.

Receptor Binding Profiling

No research has been published that profiles the binding of this compound to any receptors.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, researchers can model a molecule's behavior at the electronic level. For N-4-biphenylyl-2-(4-chlorophenoxy)acetamide, these calculations illuminate its reactivity, stability, and spectroscopic signatures.

Electronic structure analysis provides a map of the electron distribution within a molecule, which is key to understanding its chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, often referred to as frontier orbitals, are critical in defining a molecule's ability to donate or accept electrons. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. For acetamide (B32628) derivatives, the distribution of these orbitals is often localized on specific parts of the molecule, such as the aromatic rings, influencing their charge transfer properties. For related acetamide compounds, DFT calculations have shown that the HOMO is typically localized on the more electron-rich moieties, while the LUMO is found on the electron-accepting regions.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins or DNA. The MEP map uses a color scale to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. For molecules containing electronegative atoms like oxygen, nitrogen, and chlorine, as in this compound, the MEP would show negative potential around these atoms, highlighting them as potential sites for hydrogen bonding.

| Property | Description | Typical Predicted Characteristics |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the biphenyl (B1667301) or chlorophenoxy rings, indicating these as primary sites of electron donation. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Often distributed across the acetamide linkage and aromatic systems. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap would suggest a balance between stability and reactivity, crucial for drug-like molecules. |

| MEP Negative Regions | Areas of high electron density (red/yellow). | Expected around the carbonyl oxygen, ether oxygen, and chlorine atom, indicating sites for electrophilic interaction and hydrogen bonding. |

| MEP Positive Regions | Areas of low electron density (blue). | Expected around the amide proton (N-H), indicating a potential hydrogen bond donor site. |

Theoretical calculations can accurately predict various spectroscopic properties, which is essential for the structural confirmation of newly synthesized compounds. By comparing theoretical spectra with experimental data, researchers can validate the molecular structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations help in the assignment of complex experimental spectra.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. Theoretical calculations can predict these frequencies, aiding in the identification of characteristic functional groups, such as the C=O stretch of the amide and the C-O-C stretch of the ether linkage.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum. This provides information about the chromophores within the molecule and its electronic behavior upon light absorption. For similar aromatic acetamides, transitions are often of the π → π* type.

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. The potential energy surface (PES) or energy landscape maps the energy of the molecule as a function of its geometry, with stable conformers residing in energy minima. For a flexible molecule like this compound, which has several rotatable bonds, this analysis is crucial. It helps identify the most likely conformation in a biological environment, which is essential for understanding its interaction with a target receptor.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design.

Molecular docking simulations place the ligand, this compound, into the binding site of a biological target. The simulations generate multiple possible binding poses and score them based on factors like intermolecular forces, geometry, and solvation effects. The resulting docking score provides an estimate of the binding affinity (e.g., in kcal/mol), which correlates with the ligand's potential inhibitory activity. Studies on similar acetamide derivatives have shown their potential as inhibitors for various enzymes, where the biphenyl and chlorophenoxy groups can occupy hydrophobic pockets within the enzyme's active site.

| Parameter | Description | Example Finding |

| Binding Affinity (kcal/mol) | The estimated free energy of binding. More negative values indicate stronger binding. | -8.5 |

| Hydrogen Bonds | Key electrostatic interactions stabilizing the ligand-protein complex. | Amide N-H with Aspartic Acid; Carbonyl C=O with Serine. |

| Hydrophobic Interactions | Interactions involving nonpolar parts of the ligand and protein. | Biphenyl ring with Leucine, Phenylalanine; Chlorophenyl ring with Valine, Isoleucine. |

| Pi-Pi Stacking | Interaction between aromatic rings. | Biphenyl ring with Tyrosine. |

Beyond predicting binding affinity, docking analysis provides a detailed view of the interactions between the ligand and the amino acid residues of the protein's binding site. This is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. Key interactions often include:

Hydrogen Bonds: The amide group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming critical interactions with polar residues in the binding site.

Hydrophobic Interactions: The biphenyl and chlorophenyl moieties are large and hydrophobic, allowing them to fit into and interact favorably with nonpolar pockets in the receptor.

Pi-Interactions: The aromatic rings can engage in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein.

By identifying these key residues, researchers can understand the structure-activity relationship (SAR) and guide the synthesis of new analogues with improved binding characteristics.

Lack of Specific Research Data for this compound

Following an extensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific, publicly available research data for the chemical compound This compound within the requested domains of computational and theoretical chemistry.

The instructions provided require a detailed article focusing solely on this compound, structured around the following topics:

In Silico ADME Prediction for Developability Assessment

Despite targeted searches for this specific molecule, no studies detailing its molecular dynamics, pharmacophore models, or in silico ADME predictions could be located. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings as requested, while strictly adhering to the specified compound.

While computational techniques such as molecular dynamics simulations, pharmacophore modeling, and ADME predictions are widely applied to various acetamide derivatives in drug discovery, presenting findings from other, structurally different compounds would violate the explicit instruction to focus "solely on the chemical Compound 'this compound'".

Consequently, without the foundational scientific data for this specific molecule, the generation of the requested article cannot be completed in a manner that is factually accurate and compliant with the provided constraints.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the structural confirmation of N-4-biphenylyl-2-(4-chlorophenoxy)acetamide. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, the amide proton (N-H) is expected to appear as a singlet in the downfield region, typically around δ 8.0-9.5 ppm. The methylene protons (-O-CH₂-) adjacent to the ether oxygen and the carbonyl group would likely resonate as a singlet at approximately δ 4.6 ppm. The aromatic protons of the biphenyl (B1667301) and chlorophenoxy moieties would exhibit complex multiplet patterns in the range of δ 6.9-7.8 ppm. Specifically, the protons on the 4-chlorophenoxy ring are expected to show an AA'BB' system, appearing as two doublets. The nine protons of the biphenyl group will produce a series of overlapping multiplets characteristic of the substituted biphenyl system.

The ¹³C NMR spectrum further corroborates the structure. The carbonyl carbon (C=O) of the amide is anticipated to have a chemical shift in the range of δ 165-170 ppm. The methylene carbon (-O-CH₂-) would appear around δ 67 ppm. The aromatic carbons would resonate between δ 115 and 157 ppm, with the carbon attached to the ether oxygen (C-O) and the carbons of the biphenyl junction showing distinct chemical shifts. For instance, studies on similar N-(aryl)-substituted acetamides show that the chemical shifts of aromatic carbons are sensitive to the substituents on both the N-aryl ring and the acetamide (B32628) side chain. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (N-H) | 8.0 - 9.5 (s, 1H) | - |

| Methylene (-O-CH₂-) | ~4.6 (s, 2H) | ~67 |

| Carbonyl (C=O) | - | 165 - 170 |

Mass Spectrometry (MS) and High-Resolution Techniques (e.g., LC-MS, HRMS-ESI)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the title compound. Using Electrospray Ionization (ESI) in positive ion mode, the molecule is expected to show a prominent protonated molecular ion peak [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this ion, allowing for the unambiguous confirmation of the molecular formula, C₂₀H₁₆ClNO₂.

The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural verification. Key fragmentation pathways for this class of compounds typically involve the cleavage of the amide and ether bonds. libretexts.orgmiamioh.edu Expected fragment ions would correspond to the loss of the 4-chlorophenoxy group or cleavage at the C-N amide bond, resulting in ions corresponding to the biphenylamine moiety and the chlorophenoxyacetyl moiety. wikipedia.org These fragmentation patterns are crucial for distinguishing isomers and confirming the connectivity of the molecular framework. mdpi.com

Table 2: Predicted Mass Spectrometry Data

| Technique | Ion | Predicted m/z | Information Provided |

|---|---|---|---|

| HRMS-ESI | [C₂₀H₁₇ClNO₂]⁺ ([M+H]⁺) | ~349.08 | Exact mass and elemental composition |

| MS/MS | [C₁₂H₁₀N]⁺ | 168.08 | Fragment from C-N amide bond cleavage |

| MS/MS | [C₈H₆ClO₂]⁺ | 170.00 | Fragment from C-N amide bond cleavage |

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., N-H···O, C-H···π, Hirshfeld surface analysis, energy frameworks)

The supramolecular architecture of the compound in the crystalline state is dictated by a network of non-covalent interactions. A primary interaction in N-aryl amides is the intermolecular N-H···O hydrogen bond, where the amide N-H group of one molecule donates a hydrogen to the carbonyl oxygen of an adjacent molecule. researchgate.net This interaction typically leads to the formation of infinite chains or dimeric motifs, which are fundamental to the crystal packing. nih.gov

In addition to classical hydrogen bonding, weaker interactions such as C-H···O and C-H···π contacts play a significant role in stabilizing the three-dimensional crystal lattice. researchgate.netfigshare.com The aromatic rings of the biphenyl and chlorophenoxy groups can participate in π-π stacking or C-H···π interactions, further contributing to crystal cohesion.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp band around 3300 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. The strong absorption peak typically observed between 1660-1680 cm⁻¹ is assigned to the C=O stretching vibration (Amide I band). The C-N stretching and N-H bending vibrations (Amide II band) are expected around 1530-1550 cm⁻¹. Furthermore, characteristic peaks for the aromatic C=C stretching will appear in the 1450-1600 cm⁻¹ region, and the C-O-C stretching of the ether linkage will produce bands around 1240 cm⁻¹ (asymmetric) and 1080 cm⁻¹ (symmetric). usc.eduresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated aromatic systems (biphenyl and chlorophenyl) leads to strong absorption in the UV region. The spectrum is expected to be dominated by π→π* transitions. Biphenyl itself typically shows a strong absorption maximum (λmax) around 247-250 nm. usc.edu The extended conjugation and substitution in the target molecule would likely result in a λmax in a similar range, which is useful for detection in other analytical methods like HPLC. mu-varna.bg

Table 3: Characteristic IR and UV-Vis Spectral Data

| Spectroscopy | Feature | Expected Wavenumber/Wavelength | Assignment |

|---|---|---|---|

| IR | N-H Stretch | ~3300 cm⁻¹ | Secondary Amide |

| IR | C=O Stretch (Amide I) | 1660 - 1680 cm⁻¹ | Carbonyl |

| IR | C-O-C Asymmetric Stretch | ~1240 cm⁻¹ | Aryl Ether |

Chromatographic and Separation Methodologies (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for its quantification. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound of this polarity. rsc.org

The method would likely employ a C18 stationary phase column. nih.gov Separation is achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a small amount of acid (like formic or phosphoric acid) to ensure sharp peak shapes. sielc.comgoogle.com The components are eluted either isocratically or by a gradient program, where the proportion of the organic solvent is increased over time to elute more retained components. bsu.edu.eg Detection is commonly performed using a UV detector set at the λmax of the compound (around 250 nm), as determined by UV-Vis spectroscopy. This setup allows for the separation of the main compound from any starting materials, by-products, or degradation products, ensuring accurate purity determination. rsc.org

Future Perspectives and Emerging Research Avenues

Rational Design of Next-Generation Analogues with Enhanced Potency and Selectivity

The rational design of analogues of N-4-biphenylyl-2-(4-chlorophenoxy)acetamide would be a primary research avenue, aiming to optimize its hypothetical biological activities. Structure-Activity Relationship (SAR) studies, guided by computational modeling, would be central to this effort. nih.govnih.gov Key modifications could be systematically introduced to its core structure to explore their impact on potency and selectivity against specific biological targets.

Key areas for modification would include:

The Chlorophenoxy Group : The position and nature of the halogen on the phenoxy ring are critical. SAR studies on similar 2-phenoxybenzamides have shown that the substitution pattern significantly influences biological activity and cytotoxicity. mdpi.com Replacing chlorine with other halogens (F, Br, I) or with small alkyl or alkoxy groups could fine-tune the electronic and steric properties of the molecule.

The Acetamide (B32628) Linker : The linker region is crucial for maintaining the optimal spatial orientation of the biphenyl (B1667301) and chlorophenoxy moieties. Modifications such as alkylation of the amide nitrogen or replacement of the ether oxygen with sulfur or nitrogen could be explored. mdpi.com

These systematic modifications would aim to create a library of analogues for screening, with the goal of identifying compounds with superior performance characteristics.

Table 1: Proposed Analogue Design Strategy

| Structural Moiety | Proposed Modification | Rationale for Modification |

|---|---|---|

| Biphenyl Ring | Introduction of electron-donating/-withdrawing groups (e.g., -OH, -OCH₃, -NO₂) | Modulate electronic properties and potential for new hydrogen bonding interactions. nih.govnih.gov |

| Biphenyl Ring | Introduction of ortho-substituents | Restrict bond rotation to lock in a bioactive conformation. nih.gov |

| Chlorophenoxy Ring | Vary halogen type (F, Br, I) and position (ortho, meta) | Fine-tune lipophilicity and electronic character to improve target binding and cell permeability. mdpi.com |

Exploration of Undiscovered Biological Targets and Therapeutic Pathways (non-human clinical)

The structural components of this compound suggest several potential, yet unexplored, biological activities based on research into related molecules. Future non-human clinical research could focus on screening the compound against a variety of targets.

Anticancer and Anti-inflammatory Pathways : Phenoxy acetamide derivatives have been synthesized and evaluated for anticancer activity against cell lines such as MCF-7 (breast cancer), as well as for anti-inflammatory and analgesic properties. nih.govresearchgate.net Investigation into this compound could explore its potential to modulate pathways implicated in cancer and inflammation, such as cyclooxygenase (COX) enzymes. nih.gov

Antimicrobial and Antiviral Targets : N-Aryl acetamide and phenoxy acetamide structures have been associated with a range of antimicrobial activities. nih.govnih.gov For instance, N-aryl mercaptoacetamides have been identified as potential inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa, suggesting a possible role in combating antibiotic resistance. nih.gov Furthermore, certain thioquinazoline-N-aryl-acetamide hybrids have shown inhibitory activity against SARS-CoV-2. nih.gov

Antiprotozoal Activity : A screen of the Medicines for Malaria Venture Pathogen Box identified an aryl N-acetamide compound that exerts antimalarial activity. biorxiv.orgbiorxiv.org Resistance selection studies implicated the rhomboid protease PfROM8 and the cation channel PfCSC1 as potential targets. biorxiv.org This precedent suggests that this compound could be investigated for activity against Plasmodium falciparum and related protozoan parasites.

Table 2: Potential Biological Targets for Investigation

| Target Class | Specific Example(s) | Rationale based on Related Compounds |

|---|---|---|

| Cancer/Inflammation | COX-2, various cancer cell lines (e.g., MCF-7) | Phenoxy acetamide derivatives show anticancer and anti-inflammatory activity. nih.gov |

| Bacterial Virulence | Metallo-β-lactamases (MBLs), LasB Protease | N-Aryl mercaptoacetamides inhibit key bacterial enzymes. nih.gov |

| Viral Proteins | SARS-CoV-2 Main Protease (M^pro^) | Thioquinazoline-N-aryl-acetamide hybrids show anti-SARS-CoV-2 activity. nih.gov |

Potential Applications in Agrochemistry and Related Fields

The core structures of this compound are well-represented in the field of agrochemistry. This suggests a strong potential for future research into its utility as an active ingredient in agricultural products.

Herbicidal Activity and Plant Growth Regulation : Phenoxyacetic acids are a well-established class of synthetic auxins used as plant growth regulators and, at higher concentrations, as herbicides. clinisciences.comumn.edu Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) are effective against broadleaf weeds. clinisciences.com The 2-(4-chlorophenoxy)acetic acid moiety within the target molecule is structurally very similar, indicating a high probability of auxin-like or herbicidal activity. biotrend.com Future research would involve plant-based assays to determine its efficacy and spectrum of activity.

Fungicidal and Acaricidal Properties : Biphenyl itself has been used as a fungicide, particularly for preserving citrus fruits. nih.govwikipedia.org Furthermore, various patented biphenyl compounds have been developed for their acaricidal (miticidal) and insecticidal activities. google.comgoogle.com Phenyl alkanamide derivatives of 4-biphenyl acetic acid have also shown bactericidal activity in horticultural applications. asianpubs.org This suggests that this compound could be screened for a broad range of pest and pathogen control applications in agriculture.

Table 3: Potential Agrochemical Applications

| Application | Mode of Action Hypothesis | Structural Basis |

|---|---|---|

| Herbicide | Synthetic Auxin | The 2-(4-chlorophenoxy)acetic acid substructure is a known auxinic herbicide motif. umn.edubiotrend.com |

| Plant Growth Regulator | Auxin Activity | Phenoxyacetic acids promote root and fruit growth at low concentrations. biotrend.com |

| Fungicide | Fungal Growth Inhibition | The biphenyl scaffold is a known fungistat. nih.govwikipedia.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Future research on this compound and its analogues would greatly benefit from the integration of artificial intelligence (AI) and machine learning (ML). nih.govbpasjournals.com These computational tools can accelerate the discovery and optimization process, reducing costs and timeframes. researchgate.net

De Novo Design and Virtual Screening : AI algorithms can be trained on large datasets of existing molecules with known activities to design novel analogues of this compound with a high probability of desired biological effects. researchgate.net ML models can perform high-throughput virtual screening, predicting the binding affinity of designed analogues against libraries of biological targets, thereby prioritizing the most promising candidates for synthesis. nih.gov

Predictive Modeling : Computational studies can predict key properties of new analogues. For example, models can analyze the molecular electrostatic potential (MEP) and dipole moments of biphenyl derivatives to predict their toxic potential or accumulation in tissues. nih.gov ML can also forecast ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, helping to eliminate compounds with unfavorable profiles early in the design phase.

Scaffold Hopping and Optimization : AI can be used for "scaffold hopping," a technique to identify novel core structures that maintain the key pharmacophoric features of the original molecule but may possess improved properties or novel intellectual property potential. researchgate.netsemanticscholar.org This could lead to the discovery of entirely new classes of compounds inspired by the this compound template.

Development of Novel Analytical and Characterization Methodologies

While standard analytical techniques are sufficient for routine characterization, future research could spur the development of more specialized methodologies for this compound.

Standard characterization would rely on a suite of established spectroscopic and chromatographic methods. The synthesis and purity of the compound and its analogues would be confirmed using techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry (MS). asianpubs.orgasianpubs.orgacs.org High-Performance Liquid Chromatography (HPLC) would be used to assess purity. mdpi.com

Emerging and novel methods could include:

Advanced Mass Spectrometry : Development of highly sensitive and specific quantitative methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detecting trace amounts of the compound in complex matrices, such as in metabolic studies or environmental monitoring.

Single-Crystal X-ray Crystallography : If suitable crystals can be grown, this technique would provide definitive proof of the molecular structure and reveal its three-dimensional conformation and intermolecular interactions in the solid state. acs.org This information is invaluable for understanding structure-activity relationships and for validating computational models.

Quantum-Chemical Calculations : To complement experimental data, quantum-chemical calculations could be employed to understand properties like molecular orbital energies, electrostatic potential, and vibrational frequencies, providing deeper insight into the molecule's reactivity and spectral characteristics. acs.org

Table 4: Analytical and Characterization Methodologies

| Method | Application | Type of Information Provided |

|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Chemical environment of hydrogen and carbon atoms, connectivity. acs.org |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key bonds (e.g., C=O, N-H, C-O-C, C-Cl). |

| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular formula confirmation and fragmentation patterns. nist.gov |

| HPLC | Purity Assessment | Quantification of the compound and detection of impurities. mdpi.com |

| LC-MS/MS | Trace Quantification | Highly sensitive detection in biological or environmental samples. |

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DMF or THF | ↑ Polarity → ↑ reactivity | |

| Temperature | 60–80°C | Prevents decomposition | |

| Catalyst | Triethylamine (1.2 eq) | Neutralizes HCl byproduct |

Q. Table 2. Comparative Biological Activity of Analogues

| Compound | Substituent | MIC (μg/mL) | IC (μM) | Reference |

|---|---|---|---|---|

| Parent Compound | 4-Cl, biphenylyl | 8–16 | 25.3 | |

| Analog 1 | 4-NO | 4–8 | 12.7 | |

| Analog 2 | 4-OCH | 32–64 | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.